2,3-Dichloropyrazine
Overview
Description
2,3-Dichloropyrazine is a clear colorless to light yellow liquid . It is used as a substrate for an efficient synthesis of aloisine, a potent cyclin-dependent kinase .
Synthesis Analysis
The synthesis of this compound has been described in several studies. One method involves the use of a tandem-Sonogashira coupling with subsequent direct cyclisation of the resulting bisalkynes . Another method involves the use of Suzuki coupling reactions . Additionally, a method involving Cu-catalyzed synthesis of 3-alkynyl substituted 2-chloropyrazines under ultrasound irradiation has been reported .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a study on the tele-substitution of this compound describes how it reacts with lithiated dithiane to provide an intermediate compound .
Physical and Chemical Properties Analysis
This compound is a clear colorless to light yellow liquid . Its molecular weight is 148.98 g/mol . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, and solubility can be found in various chemical databases .
Scientific Research Applications
1. Regioselective Nucleophilic Aromatic Substitution
Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reactions of unsymmetrical 3,5-dichloropyrazines, including 2,3-dichloropyrazine, demonstrate variations in regioselectivity influenced by the nature of substituents. The position of the nucleophilic attack is determined by whether an electron-withdrawing or electron-donating group is present at the 2-position of the pyrazine (Scales et al., 2013).
2. Synthesis of Anticancer Drug Intermediates
This compound serves as a crucial intermediate in synthesizing small molecule anticancer drugs. The transformation process involves substitution, acylation, cyclization, and chlorination reactions, highlighting its significance in pharmaceutical chemistry (Zhang et al., 2019).
3. Formation of Heterocyclic Systems
The alkylation of this compound leads to the synthesis of alkylated pyrazinium tetrafluoroborates. These compounds are further transformed into mono- or disubstitution products, which are significant in forming fused heterocyclic systems (Rusinov et al., 2001).
4. Synthesis of Organic Optoelectronic Materials
This compound is employed in the creation of pyrazine-based organic optoelectronic materials, particularly in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials are explored for their potential in optoelectronic applications due to their promising optical and thermal properties (Meti et al., 2017).
5. DNA Binding and Antimicrobial Properties
Chloropyrazine derivatives, including those synthesized from this compound, demonstrate significant DNA binding abilities and antimicrobial properties. These compounds' interaction with DNA and their physicochemical properties are crucial for their potential clinical applications (Mech-Warda et al., 2022).
6. Synthesis of Nucleoside Analogues
This compound is instrumental in synthesizing asymmetrically substituted pyrazines, leading to various nucleoside analogues. These compounds are of interest due to their potential applications in medicinal chemistry (Modha et al., 2011).
Safety and Hazards
When handling 2,3-Dichloropyrazine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use .
Mechanism of Action
Target of Action
It is known to be a substrate for the effective synthesis of aloe-emodin , which is a potent cyclin-dependent kinase inhibitor .
Mode of Action
2,3-Dichloropyrazine reacts with lithium dithiane to provide a single product in which the hydrogen atom at C-6 of pyrazine is substituted by the nucleophile and the chloro group at C-3 is replaced by a hydrogen atom . This is in contrast to the selective C-2 chloride displacement usually observed for reactions between this compound and other nucleophiles .
Biochemical Pathways
Given its role in the synthesis of aloe-emodin, it may indirectly influence the pathways regulated by cyclin-dependent kinases .
Result of Action
It is known that protonation of a mixed valence molecule, generating a mixed valence mixed protonated (mvmp) state, results in a severe reduction in the electronic coupling intimately connected with electron transfer kinetics .
Biochemical Analysis
Biochemical Properties
The role of 2,3-Dichloropyrazine in biochemical reactions is significant. It is used as a substrate for the synthesis of aloisines, which are potent cyclin-dependent kinases
Molecular Mechanism
It is known to participate in the synthesis of aloisines, potent cyclin-dependent kinases . This suggests that it may have binding interactions with biomolecules, influence enzyme activation or inhibition, and cause changes in gene expression.
Properties
IUPAC Name |
2,3-dichloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCNOCRGSBCAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197556 | |
Record name | 2,3-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-85-9 | |
Record name | 2,3-Dichloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dichloropyrazine?
A1: this compound is represented by the molecular formula C4H2Cl2N2 and has a molecular weight of 148.99 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have extensively characterized this compound using various spectroscopic techniques. [] Infrared, Raman, and density functional theory (DFT) studies have provided detailed insights into its vibrational spectra, elucidating the vibrational modes associated with specific functional groups within the molecule. []
Q3: What makes this compound valuable in organic synthesis?
A3: The presence of two chlorine atoms on the pyrazine ring makes this compound highly susceptible to nucleophilic substitution reactions. This feature allows chemists to replace the chlorine atoms with a wide range of nucleophiles, opening avenues for the synthesis of diverse pyrazine derivatives. [, , , , , , ]
Q4: Can you provide examples of heterocyclic systems synthesized using this compound?
A4: Certainly! Researchers have successfully employed this compound in the synthesis of various heterocyclic systems, including:
- Diazaphenoxazines: Reacting this compound with 2-aminophenol yields 1,4-diazaphenoxazine. []
- Diazaphenothiazines: Condensation of this compound with 2-aminothiophenol produces 1,4-diazaphenothiazine. []
- Oxazolo[4,5-b]pyrazines: Palladium-catalyzed domino reactions between this compound and primary amides provide access to oxazolo[4,5-b]pyrazines. []
- Benzofuran-fused N-heterocycles: Aluminum chloride-mediated cyclocondensation of this compound derivatives with 2-naphthol or resorcinol monoalkyl ethers yields benzofuran-fused N-heterocycles. []
- Pyrazino[2,3-b][1,4]benzotellurazines: Condensing this compound with in-situ generated 2-aminobenzenetellurole leads to the formation of pyrazino[2,3-b][1,4]benzotellurazines. []
Q5: Are there specific reaction conditions that influence the selectivity of nucleophilic substitutions on this compound?
A5: Absolutely! The selectivity of nucleophilic substitutions on this compound can be influenced by factors like the nature of the nucleophile, solvent, temperature, and the presence of catalysts. For instance, Heck cross-coupling reactions of this compound show a dependence on temperature, impacting the product distribution. [, ]
Q6: What are aloisines, and how can they be synthesized from this compound?
A6: Aloisines represent a class of naturally occurring pyrazine derivatives with potential medicinal properties. Researchers have developed a novel general approach to synthesize aloisines by leveraging highly selective substitutions in this compound. [, ]
Q7: Have computational chemistry methods been employed in the study of this compound and its derivatives?
A7: Yes, computational chemistry plays a crucial role in understanding the reactivity, properties, and structure-activity relationships of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly valuable in predicting vibrational frequencies, elucidating electronic structures, and guiding the design of novel compounds with desired properties. []
Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies involving this compound analogs?
A8: SAR studies focusing on this compound analogs have been instrumental in identifying structural modifications that influence the biological activity, potency, and selectivity of these compounds. For instance, replacing the purine moiety in nucleosides with an 8-aminoimidazo[1,2-α]pyrazine core, an isosteric heterocycle derived from this compound, has been explored for potential antiviral and anti-inflammatory activities. []
Q9: Are there any known applications of this compound derivatives in materials science?
A9: The incorporation of this compound-derived units into larger molecular architectures holds promise in materials science. For example, the synthesis of alkynylated diazadioxaacenes, incorporating [, ]dioxino[2,3-b]pyrazine motifs built from this compound, demonstrates the potential for creating materials with intriguing optical and electronic properties. []
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